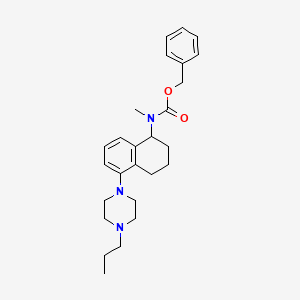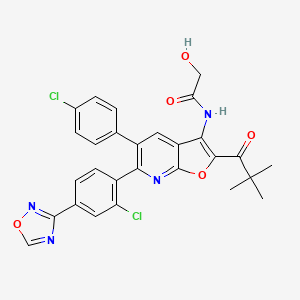
Furopyridine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furopyridine derivative 1 is a member of the fused pyridine heterocyclic ring derivatives, which are frequently used structures in drug research. These compounds are of significant interest due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in medicinal chemistry . Furopyridine derivatives are known for their various bioactivities, including antihypertensive, antimicrobial, anti-inflammatory, and anticoagulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furopyridine derivatives typically involves the heterocyclization of precursor compounds. For example, one method involves the reaction of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile with chloroacetyl chloride to yield a cyano-substituted pyridine derivative . Another method involves the heterocyclization of an ester derivative followed by a reaction with formamide to produce the furopyridine derivative .
Industrial Production Methods
Industrial production methods for furopyridine derivatives are not extensively documented in the literature. the general approach involves scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Furopyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Furopyridine derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert furopyridine derivatives to their reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the furopyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of furopyridine derivatives include chloroacetyl chloride, formamide, and thiourea. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted furopyridine derivatives, which can exhibit different bioactivities depending on the nature of the substituents introduced .
Scientific Research Applications
Furopyridine derivatives have a wide range of scientific research applications, including:
Chemistry: Furopyridine derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: These compounds are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.
Medicine: Furopyridine derivatives have shown promise as anticancer agents, antihypertensive drugs, and antimicrobial agents
Mechanism of Action
The mechanism of action of furopyridine derivatives involves the inhibition of specific molecular targets. For example, some furopyridine derivatives inhibit the bromodomain and extra-terminal domain (BET) family, which is involved in regulating gene expression. Selective inhibition of the first bromodomain (BD1) of the BET family can exert antitumor and immunosuppressive effects . Additionally, furopyridine derivatives can disrupt key cellular signaling pathways, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to furopyridine derivatives include:
Thienopyridines: Known for their kinase inhibitor properties and various bioactivities.
Pyrrolopyridines: Studied for their potential as enzyme inhibitors and therapeutic agents.
Oxazolopyridines: Investigated for their anticancer and antimicrobial activities.
Uniqueness
Furopyridine derivatives are unique due to their structural similarity to DNA bases, which enhances their effectiveness in medicinal chemistry. Their ability to inhibit specific molecular targets, such as the BET family, and their diverse bioactivities make them valuable in drug research and development .
Properties
Molecular Formula |
C28H22Cl2N4O5 |
|---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
N-[6-[2-chloro-4-(1,2,4-oxadiazol-3-yl)phenyl]-5-(4-chlorophenyl)-2-(2,2-dimethylpropanoyl)furo[2,3-b]pyridin-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C28H22Cl2N4O5/c1-28(2,3)25(37)24-23(32-21(36)12-35)19-11-18(14-4-7-16(29)8-5-14)22(33-27(19)39-24)17-9-6-15(10-20(17)30)26-31-13-38-34-26/h4-11,13,35H,12H2,1-3H3,(H,32,36) |
InChI Key |
SPKFHHXBXRKREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C2=CC(=C(N=C2O1)C3=C(C=C(C=C3)C4=NOC=N4)Cl)C5=CC=C(C=C5)Cl)NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


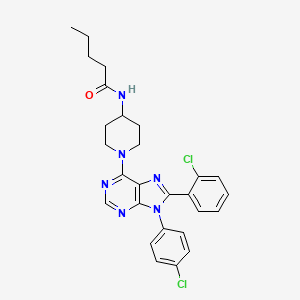
![2-(4-bromophenyl)-N-[(4-fluorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10833352.png)
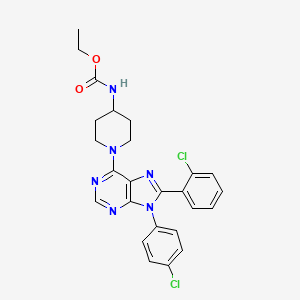
![[4-[2-(3,4-Dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone](/img/structure/B10833364.png)
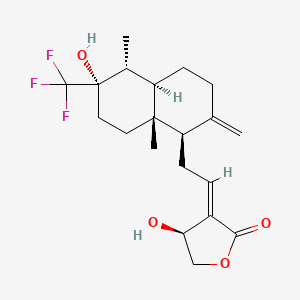
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833380.png)
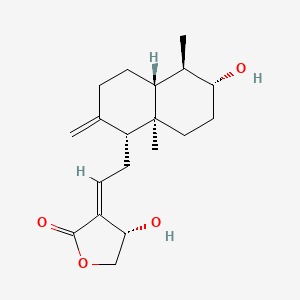
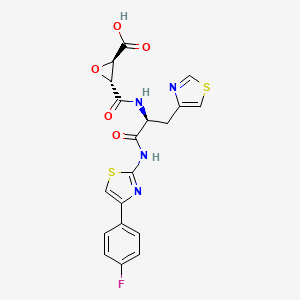

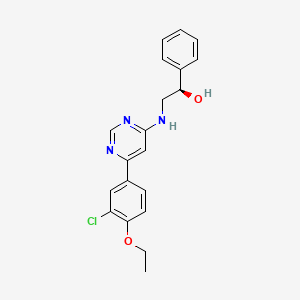
![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)
![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B10833418.png)
![1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol](/img/structure/B10833419.png)
